molecular formula C20H25FN2O3 B2475196 1-(3,4-Dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-ol CAS No. 1251708-00-5

1-(3,4-Dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-ol

Cat. No.: B2475196
CAS No.: 1251708-00-5
M. Wt: 360.429
InChI Key: XAOJMNDSUPTDGP-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-ol is a complex organic compound that features a combination of aromatic and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-ol typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the reaction of 2-fluoroaniline with ethylene glycol in the presence of a dehydrating agent.

    Attachment of the dimethoxyphenyl group: This step involves the reaction of the piperazine intermediate with 3,4-dimethoxybenzaldehyde under reductive amination conditions.

    Final coupling: The final product is obtained by coupling the intermediate with an appropriate alkylating agent under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent for neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter receptors, thereby influencing neuronal signaling pathways. The exact molecular targets and pathways are still under investigation, but it is thought to have an affinity for serotonin and dopamine receptors.

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]ethan-1-ol
  • 1-(3,4-Dimethoxyphenyl)-2-[4-(2-bromophenyl)piperazin-1-yl]ethan-1-ol

Comparison: 1-(3,4-Dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to target receptors compared to its chloro- or bromo-substituted analogs.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O3/c1-25-19-8-7-15(13-20(19)26-2)18(24)14-22-9-11-23(12-10-22)17-6-4-3-5-16(17)21/h3-8,13,18,24H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOJMNDSUPTDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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